molecular formula C22H18N2O4S B2405123 (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-40-0

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No. B2405123
CAS RN: 683250-40-0
M. Wt: 406.46
InChI Key: HACBOAWBDFNMQG-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocycles

Miyamoto and Yamazaki (1989) explored the formation and structure of new 1,2,4-triazole derivatives, demonstrating the utilization of compounds similar to (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate in synthesizing nitrogen-containing heterocycles. This highlights the compound's role in creating structurally diverse and potentially biologically active molecules (Miyamoto & Yamazaki, 1989).

Asymmetric Cyclopropanation

Midura and Mikołajczyk (2002) focused on the asymmetric cyclopropanation of chiral vinyl compounds, which could involve structures similar to the one . This research is significant in the context of enantioselective synthesis, a crucial aspect of medicinal chemistry (Midura & Mikołajczyk, 2002).

Electrosynthesis of Isothiazoles

Kunugi et al. (1999) examined the electrosynthesis of sulfur-containing compounds from vinyl sulfones with cyano groups. Their work indicates the potential for electrosynthetic applications of compounds like (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate in producing isothiazoles, which are important in pharmaceutical chemistry (Kunugi et al., 1999).

Development of Novel Copolymers

Barilla et al. (2021) investigated novel copolymers of vinyl acetate using compounds with structural similarities to (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate. This research underscores the compound's potential in the field of polymer chemistry, particularly in developing materials with unique properties (Barilla et al., 2021).

Photoluminescent Material Development

Ekinci et al. (2000) explored the electrooxidation of amino-cyano-phenylthiophene, closely related to the compound , suggesting its potential application in developing new classes of photoluminescent materials. Such materials are vital in the fields of optoelectronics and sensor technology (Ekinci et al., 2000).

Mechanism of Action

If the compound is a drug or an enzyme, this would involve understanding how the compound interacts with its target to exert its effect .

Safety and Hazards

This involves understanding the toxicological properties of the compound, its safety data, handling and storage conditions, etc .

Future Directions

This involves identifying the current gaps in the understanding of the compound and proposing future research directions .

properties

IUPAC Name

[4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-14(25)28-21-19(26-2)10-15(11-20(21)27-3)9-17(12-23)22-24-18(13-29-22)16-7-5-4-6-8-16/h4-11,13H,1-3H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACBOAWBDFNMQG-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

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